2-(5-Chloronaphthalen-1-yl)-1,3-benzoxazol-5-amine
Description
Structural Identity and Nomenclature
2-(5-Chloronaphthalen-1-yl)-1,3-benzoxazol-5-amine is an organic compound with distinct structural features that combine a benzoxazole core with a chloronaphthalene moiety. The compound possesses specific chemical properties that define its identity and behavior in various chemical environments.
Table 1: Basic Chemical Identification Parameters
| Parameter | Value |
|---|---|
| Common Name | This compound |
| CAS Number | 443289-56-3 |
| Molecular Formula | C17H11ClN2O |
| Molecular Weight | 294.73500 |
| Exact Mass | 294.05600 |
| LogP | 5.46480 |
| PSA | 52.05000 |
The chemical structure of this compound features a 1,3-benzoxazol-5-amine core linked to a 5-chloronaphthalen-1-yl group at the 2-position of the benzoxazole ring. This creates a complex heterocyclic system with multiple aromatic rings and functional groups that contribute to its chemical properties and potential reactivity.
The compound is identified through several systematic naming conventions, including its IUPAC name and various computational descriptors. These standardized identifiers enable precise chemical communication and database referencing across scientific literature.
Table 2: Computational Descriptors
| Descriptor Type | Identifier |
|---|---|
| Standard InChI | InChI=1S/C17H11ClN2O/c18-14-6-2-3-11-12(14)4-1-5-13(11)17-20-15-9-10(19)7-8-16(15)21-17/h1-9H,19H2 |
| Standard InChI Key | TVBKVVGZNIFKNK-UHFFFAOYSA-N |
| SMILES | C1=CC2=C(C=CC=C2Cl)C(=C1)C3=NC4=C(O3)C=CC(=C4)N |
| Canonical SMILES | C1=CC2=C(C=CC=C2Cl)C(=C1)C3=NC4=C(O3)C=CC(=C4)N |
The compound is also known by several synonyms in chemical databases and literature:
Classification within Benzoxazole Family
This compound belongs to the broader family of benzoxazole compounds, which are heterocyclic molecules characterized by a benzene ring fused with an oxazole ring. Benzoxazole itself has the molecular formula C7H5NO and possesses an odor similar to pyridine. Though benzoxazole as a parent compound has limited practical applications, its derivatives like this compound have gained significant attention in research and potential applications.
Within the classification hierarchy, this compound can be categorized as:
- A heterocyclic aromatic compound
- A benzoxazole derivative
- A substituted benzoxazole with both an amino group and a naphthalene substituent
- A chloro-substituted naphthalene derivative
The benzoxazole family includes numerous compounds with varying substitution patterns, which significantly influence their chemical properties and potential applications. The presence of the 5-chloro substituent on the naphthalene ring and the amine group at the 5-position of the benzoxazole core gives this particular compound its unique characteristics among benzoxazole derivatives.
Benzoxazole compounds, in general, have attracted considerable attention due to their diverse biological activities. The benzoxazole nucleus is recognized as one of the most important heterocyclic scaffolds in medicinal chemistry and related fields. Compounds containing this structural motif have been reported to exhibit various biological properties, making them valuable starting points for research.
Historical Context and Discovery
The development of this compound is situated within the broader context of benzoxazole chemistry research. While the exact date and circumstances of the first synthesis of this specific compound are not explicitly documented in the available literature, it represents part of the ongoing exploration of benzoxazole derivatives that has occurred over several decades.
Benzoxazole chemistry itself has a rich history dating back many decades. The parent compound, benzoxazole, was initially studied for its structural properties and reactivity patterns. Over time, researchers began to explore various substituted benzoxazoles for their potential applications in different fields. The development of synthetic methods for preparing benzoxazoles, including procedures such as the condensation of 2-aminophenols with carboxylic acids or aldehydes, has facilitated the creation of numerous benzoxazole derivatives.
Research interest in chloro-substituted benzoxazoles, including compounds like 5-chloro-1,3-benzoxazol-2(3H)-one, has been documented in scientific literature. For example, methodologies for preparing these compounds have involved reactions of 2-amino-4-chlorophenol with reagents like urea under specific conditions.
The synthesis and characterization of this compound likely emerged from systematic efforts to develop novel benzoxazole derivatives with specific structural features. This compound has been cataloged with the CAS number 443289-56-3, indicating its formal registration in chemical databases.
Significance in Chemical Research
This compound has garnered attention in chemical research due to several notable aspects of its structure and potential applications.
The compound's significance stems primarily from its structural features, which combine elements known to confer interesting properties in chemical and biological contexts. The presence of the 5-chloro substituent on the naphthalene ring is particularly noteworthy, as chloro substitution has been identified as an important contributor to the overall activity profile of benzoxazole derivatives.
Research findings have indicated that the 5-chloro substituent on benzoxazole rings contributes positively to the biological activity of these compounds. This structure-activity relationship has been documented in studies examining related benzoxazole derivatives. The specific positioning of the chloro group on the naphthalene moiety in this compound may therefore confer unique properties that distinguish it from other benzoxazole compounds.
Furthermore, the compound presents interesting opportunities for chemical modifications and structure-activity relationship studies. The amine group at the 5-position of the benzoxazole ring provides a reactive site for further functionalization, enabling the synthesis of derivatives such as:
Table 3: Notable Derivatives of this compound
| Compound | Structural Modification | CAS Number |
|---|---|---|
| N-[2-(5-chloronaphthalen-1-yl)-1,3-benzoxazol-5-yl]butanamide | Addition of butanamide group at the amine position | 462063-91-8 |
| 4,6-Dibromo-2-(5-chloronaphthalen-1-yl)-1,3-benzoxazol-5-amine | Bromination at 4,6-positions of the benzoxazole ring | 637303-03-8 |
The compound is listed in chemical libraries and databases available to researchers, indicating its relevance in ongoing scientific investigations. It has been incorporated into compound collections such as those referenced in best-seller compound libraries, suggesting recognition of its potential value in research applications.
Additionally, the development of this compound aligns with broader research interests in benzoxazole derivatives, which have been extensively studied for their diverse properties. Benzoxazole compounds in general represent a valuable class of heterocyclic structures in chemical research, serving as starting materials for the synthesis of larger, bioactive molecules.
The integration of the naphthalene moiety with the benzoxazole core in this compound creates a compound with extended aromaticity and specific electronic properties. These structural features contribute to its potential utility in various research contexts, making it a compound of interest for further investigation and development.
Properties
IUPAC Name |
2-(5-chloronaphthalen-1-yl)-1,3-benzoxazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClN2O/c18-14-6-2-3-11-12(14)4-1-5-13(11)17-20-15-9-10(19)7-8-16(15)21-17/h1-9H,19H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVBKVVGZNIFKNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=C2Cl)C(=C1)C3=NC4=C(O3)C=CC(=C4)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00353760 | |
| Record name | 2-(5-chloronaphthalen-1-yl)-1,3-benzoxazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00353760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
443289-56-3 | |
| Record name | 2-(5-chloronaphthalen-1-yl)-1,3-benzoxazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00353760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
2-(5-Chloronaphthalen-1-yl)-1,3-benzoxazol-5-amine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article examines the biological activity of this compound, including its mechanisms of action, structure-activity relationships, and potential therapeutic applications.
The molecular formula of this compound is C17H11ClN2O, with a molecular weight of approximately 294.735 g/mol. The compound features a benzoxazole ring system that is known for its diverse biological properties, including antibacterial and anticancer activities.
| Property | Value |
|---|---|
| Molecular Formula | C17H11ClN2O |
| Molecular Weight | 294.735 g/mol |
| LogP | 5.4648 |
| PSA (Polar Surface Area) | 52.050 Ų |
Anticancer Properties
Research indicates that benzoxazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds related to the benzoxazole structure can inhibit the growth of breast cancer cells (MCF-7, MDA-MB-231), lung cancer cells (A549), and others . The specific mechanisms through which this compound exerts its anticancer effects may involve:
- Inhibition of cell proliferation : This compound may interfere with the cell cycle or induce apoptosis in cancer cells.
- Targeting specific enzymes : The halogenated structure could enhance binding affinity to certain molecular targets involved in cancer progression.
Antimicrobial Activity
The antimicrobial potential of benzoxazole derivatives has been documented, with some compounds showing selective activity against Gram-positive bacteria such as Bacillus subtilis and antifungal properties against Candida albicans . The biological activity of this compound may include:
- Mechanism of Action : It likely interacts with bacterial cell membranes or specific metabolic pathways.
Structure-Activity Relationship (SAR)
The structural features of this compound play a crucial role in its biological activity. The presence of chlorine atoms and the naphthalene moiety contribute to its lipophilicity and overall reactivity. Various studies have established that:
- Electron-donating or -withdrawing groups on the aromatic rings can significantly affect the compound's potency.
For example, compounds with electron-donating substituents often exhibit enhanced antibacterial activity compared to those with electron-withdrawing groups .
Case Studies
Several studies have investigated the biological effects of similar benzoxazole derivatives:
- Cytotoxicity Assays : A study demonstrated that derivatives showed varying levels of cytotoxicity against different cancer cell lines, indicating a strong correlation between structural modifications and biological efficacy .
- Antimicrobial Screening : Another study screened multiple benzoxazole derivatives for antimicrobial properties against standard bacterial strains, revealing that only a subset exhibited significant activity .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Variations and Physicochemical Properties
The benzoxazol-5-amine scaffold is highly modular, allowing substitutions at position 2 with aryl, heteroaryl, or alkyl groups. Below is a comparative analysis of key analogues:
Table 1: Structural and Physicochemical Comparisons
Key Observations:
- Steric Effects : The naphthalenyl group in the target compound introduces significant steric bulk, which may hinder binding to shallow protein pockets compared to smaller substituents like phenyl or pyridinyl.
- Lipophilicity : The chloronaphthalene moiety likely increases LogP (~4.5), enhancing membrane permeability but possibly reducing aqueous solubility.
- Electronic Effects : Electron-withdrawing groups (e.g., -Cl, -CF₃) improve metabolic stability by reducing oxidative metabolism .
Preparation Methods
General Synthetic Strategy
The synthesis of 2-(5-Chloronaphthalen-1-yl)-1,3-benzoxazol-5-amine generally involves:
- Construction of the benzoxazole core, often via cyclization of 2-aminophenol derivatives with carboxylic acid derivatives or aldehydes.
- Introduction of the amino group at the 5-position of the benzoxazole ring, typically by reduction of a nitro precursor.
- Coupling of the benzoxazole amine with a 5-chloronaphthalen-1-yl moiety through cross-coupling reactions or nucleophilic aromatic substitution.
Preparation of 5-Aminobenzoxazole Derivatives
The amino group at the 5-position is commonly introduced by reduction of 5-nitrobenzoxazole or related heterocycles. Reduction methods include:
Tin(II) chloride dihydrate reduction : Heating 5-nitrobenzoxazole with SnCl2·2H2O in 2-propanol or ethyl acetate under reflux conditions yields 5-aminobenzoxazole with moderate to good yields (45–84%) after workup and purification by column chromatography. The reaction is typically followed by neutralization and extraction steps to isolate the amine.
Catalytic hydrogenation : Using 10% palladium on activated carbon in solvents such as methanol and tetrahydrofuran under hydrogen atmosphere effectively reduces the nitro group to the amine. This method provides high purity products and is suitable for scale-up.
Zinc dust reduction in acidic media : Stirring 5-nitrobenzoxazole with zinc dust and acetic acid at room temperature also affords the amine after filtration and extraction.
Coupling with 5-Chloronaphthalen-1-yl Fragment
The attachment of the 5-chloronaphthalen-1-yl group to the benzoxazole amine can be achieved by:
Palladium-catalyzed cross-coupling reactions : Buchwald-Hartwig amination or Suzuki-Miyaura coupling using appropriate halogenated naphthalene derivatives and benzoxazole amines in the presence of palladium catalysts, ligands (e.g., BINAP), and bases (e.g., sodium tert-butoxide) in toluene or other solvents at elevated temperatures (85–90 °C) for several hours. These reactions yield the coupled product with moderate yields (~50–60%).
Nucleophilic aromatic substitution (SNAr) : If the chloronaphthalene is suitably activated, the benzoxazole amine can displace a leaving group under basic conditions, although this is less common for sterically hindered systems.
Representative Experimental Data Summary
| Step | Reaction Conditions | Reagents | Yield (%) | Notes |
|---|---|---|---|---|
| Reduction of 5-nitrobenzoxazole to 5-aminobenzoxazole | SnCl2·2H2O in 2-propanol, reflux 3–24 h | 5-nitrobenzoxazole, SnCl2·2H2O | 45–84 | Neutralization with NaOH, extraction, chromatography |
| Catalytic hydrogenation | 10% Pd/C, MeOH/THF, H2 atmosphere | 5-nitrobenzoxazole, Pd/C | High purity | Filtration, concentration, flash chromatography |
| Cross-coupling | Pd(OAc)2, BINAP, NaOtBu, toluene, 85 °C, 16 h | 5-aminobenzoxazole, 5-chloronaphthalen-1-yl halide | ~53 | Purification by column chromatography |
| Microwave-assisted amide coupling (related step) | HATU, 2,4,6-trimethylpyridine, DCM, 140 °C, 0.5 h | Benzoxazole amine, acid derivatives | 26 | Used for related benzoxazole derivatives |
Analytical and Purification Techniques
- Chromatography : Silica gel column chromatography with eluents such as hexane/ethyl acetate or dichloromethane/methanol mixtures is standard for purification.
- Spectroscopic characterization : ^1H NMR, LC-MS, and HPLC are routinely used to confirm structure and purity.
- Melting point determination : Used to assess compound identity and purity.
Summary of Research Findings
- Reduction of nitro precursors to amines is a critical step and can be efficiently performed by tin(II) chloride or catalytic hydrogenation.
- Palladium-catalyzed cross-coupling is the preferred method for attaching the chloronaphthalenyl group to the benzoxazole amine, providing good selectivity and yields.
- Reaction conditions such as temperature, solvent, and catalyst loading significantly influence yield and purity.
- Purification by chromatography and thorough characterization ensure the isolation of the target compound in high purity.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(5-Chloronaphthalen-1-yl)-1,3-benzoxazol-5-amine, and what challenges arise in its purification?
- Methodological Answer : The compound can be synthesized via multi-step condensation reactions involving chloronaphthalene derivatives and benzoxazole precursors. A common approach involves coupling 5-chloro-1-naphthylamine with 5-amino-1,3-benzoxazole intermediates under acidic or catalytic conditions . Key challenges include controlling regioselectivity during naphthalene substitution and minimizing side reactions (e.g., over-chlorination). Purification often requires gradient column chromatography with silica gel and polar solvents (e.g., ethyl acetate/hexane mixtures) to separate byproducts .
Q. How can researchers confirm the structural identity of this compound using spectroscopic and crystallographic methods?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to verify the aromatic proton environments and substituent positions. For example, the chlorine atom on the naphthalene ring induces distinct deshielding effects on adjacent protons .
- X-ray Crystallography : Single-crystal X-ray diffraction provides definitive structural proof. Critical parameters include unit cell dimensions (e.g., monoclinic system with , ) and hydrogen-bonding interactions stabilizing the crystal lattice .
- Mass Spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns to rule out impurities .
Q. What solvent systems are suitable for studying the compound’s solubility and stability in vitro?
- Methodological Answer : Polar aprotic solvents (e.g., DMSO, DMF) enhance solubility due to the compound’s aromatic and heterocyclic moieties. Stability tests should monitor degradation under UV light, varying pH, and elevated temperatures using HPLC-UV analysis. For aqueous buffers, use phosphate-buffered saline (PBS) with <5% organic cosolvents to avoid precipitation .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activity data for this compound across different assays?
- Methodological Answer : Contradictions often arise from assay conditions (e.g., cell line variability, concentration thresholds). To address this:
- Dose-Response Curves : Establish EC/IC values across multiple cell lines (e.g., HEK293 vs. HeLa) .
- Control Experiments : Include reference compounds (e.g., kinase inhibitors) to validate assay reproducibility.
- Meta-Analysis : Cross-reference data with structural analogs (e.g., fluorinated benzoxazoles) to identify substituent-dependent activity trends .
Q. What computational strategies are effective for predicting the compound’s binding affinity to target proteins?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to model interactions with proteins (e.g., kinases or GPCRs). Focus on chlorine’s role in hydrophobic pocket binding .
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein stability over 100 ns to assess binding mode persistence. Parameters like RMSD (<2 Å) and binding free energy (ΔG) validate predictions .
- QSAR Modeling : Correlate substituent electronic properties (e.g., Hammett constants) with activity data to design optimized derivatives .
Q. What experimental designs are recommended for studying the compound’s photophysical properties in materials science applications?
- Methodological Answer :
- UV-Vis and Fluorescence Spectroscopy : Measure absorption/emission spectra in solvents of varying polarity to assess solvatochromism. The naphthalene group typically exhibits strong - transitions at ~300–350 nm .
- Time-Resolved Fluorescence : Use time-correlated single-photon counting (TCSPC) to determine excited-state lifetimes, which inform applications in organic LEDs or sensors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
